8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate
Description
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate is a synthetic compound featuring a cyclopenta[c]chromene core substituted with a hexyl chain at position 8, a ketone at position 4, and a benzoylamino acetate moiety at position 5.
Properties
Molecular Formula |
C27H29NO5 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-benzamidoacetate |
InChI |
InChI=1S/C27H29NO5/c1-2-3-4-6-12-19-15-22-20-13-9-14-21(20)27(31)33-24(22)16-23(19)32-25(29)17-28-26(30)18-10-7-5-8-11-18/h5,7-8,10-11,15-16H,2-4,6,9,12-14,17H2,1H3,(H,28,30) |
InChI Key |
PSBRYQKGJZODSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)CNC(=O)C3=CC=CC=C3)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted phenol and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Hexyl Group: The hexyl group can be introduced through an alkylation reaction using a hexyl halide and a strong base such as sodium hydride.
Formation of the Benzoylamino Acetate Moiety: This step involves the reaction of the chromen derivative with benzoyl chloride and glycine ethyl ester in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoylamino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound’s chromen core is known for its potential anti-inflammatory, antioxidant, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique optical and electronic properties, which can be applied in the development of sensors, organic light-emitting diodes (OLEDs), and photovoltaic cells.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate involves its interaction with specific molecular targets and pathways. The chromen core can interact with various enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The cyclopenta[c]chromene scaffold is shared among several derivatives, with variations in substituents influencing physicochemical properties. Key analogues include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Data |
|---|---|---|---|---|
| 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate | 8-hexyl, 4-oxo, 7-(benzoylamino)acetate | C₂₈H₂₉NO₆ | 475.53 g/mol | No direct data; inferred from analogues |
| [(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate | 8-hexyl, 4-oxo, 7-oxyacetate | C₂₀H₂₃O₅ | 343.40 g/mol | Monoisotopic mass: 343.155097 |
| Ethyl (8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | 8-Cl, 4-oxo, 7-oxy(phenyl)acetate | C₂₂H₁₉ClO₅ | 399.10 g/mol | Predicted CCS (Ų): 189.0 (M+H⁺) |
| Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate | 6-methyl, 4-oxo, 7-oxy(phenyl)acetate | C₂₂H₂₀O₅ | 379.15 g/mol | Predicted CCS (Ų): 187.7 (M+H⁺) |
Key Observations:
- Hexyl vs.
- Benzoylamino Acetate vs. Oxyacetate: The benzoylamino group introduces hydrogen-bonding capacity, which may improve target binding compared to simpler oxyacetate derivatives .
Functional Group Comparisons
- Benzoylamino Derivatives: Compounds like (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4c) exhibit high melting points (285–288°C), suggesting that the benzoylamino group contributes to thermal stability through intermolecular hydrogen bonding .
- Collision Cross-Section (CCS): Chlorinated analogues (e.g., CID 2894652) show higher CCS values (189.0 Ų for [M+H]⁺) compared to non-halogenated derivatives, indicating larger molecular volumes or conformational flexibility .
Research Findings and Data Gaps
- Synthetic Routes: While ethyl 4-(benzoylamino)benzoate derivatives are synthesized via established methods (e.g., hydrazine formation and cyclization ), the target compound’s synthesis remains undocumented.
- Computational Predictions: CCS values for analogues suggest utility in mass spectrometry-based identification, though experimental validation is lacking .
Biological Activity
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure includes a tetrahydrochromene moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potentials and mechanisms of action.
- Molecular Formula : C27H30O5
- Molecular Weight : 434.52 g/mol
- CAS Number : 302549-16-2
Biological Activities
The biological activities of 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate have been investigated in several studies. The compound exhibits a range of pharmacological effects:
Antitumor Activity
Research indicates that compounds with similar structures can exhibit significant antitumor properties. The tetrahydroisoquinoline core has shown promise in inhibiting cancer cell proliferation in vitro and in vivo. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Antiviral Properties
The compound has also been evaluated for its antiviral activity. In vitro studies suggest that it may inhibit the replication of certain viruses by interfering with viral entry or replication processes. This is particularly relevant in the context of emerging viral infections where novel therapeutic agents are needed .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to modulate inflammatory pathways. Compounds derived from the tetrahydrochromene scaffold have been noted for their ability to reduce pro-inflammatory cytokine production and inhibit inflammatory cell migration .
Case Studies and Research Findings
The mechanisms underlying the biological activities of 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate are multifaceted:
- Apoptosis Induction : The compound may initiate apoptosis in cancer cells through intrinsic and extrinsic pathways.
- Viral Replication Inhibition : It appears to disrupt viral life cycles by targeting critical stages such as entry or replication.
- Cytokine Modulation : By affecting cytokine signaling pathways, it can reduce inflammation and tissue damage associated with chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate?
- Methodology : The compound can be synthesized via cyclocondensation of chromene precursors with benzoylamino acetate derivatives. A modified approach involves coupling 8-hexyl-4-oxochromene-7-carboxylic acid with benzoylamino acetic acid using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF at 60°C for 12 hours .
- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (70–230 mesh silica gel) to achieve >95% purity.
| Reaction Conditions | Parameters |
|---|---|
| Solvent | Anhydrous DMF |
| Coupling Agent | DCC (1.2 eq) |
| Temperature | 60°C |
| Reaction Time | 12 hours |
Q. How to characterize the compound’s purity and structural integrity?
- Analytical Methods :
- NMR : Use - and -NMR (DMSO-d6) to confirm the presence of the hexyl chain (δ 0.8–1.5 ppm), benzoyl group (δ 7.5–8.1 ppm), and chromen-4-one carbonyl (δ 180–190 ppm) .
- HPLC : Employ reverse-phase C18 column (acetonitrile/water 65:35) to assess purity (>98% recommended for biological assays) .
- HRMS : Confirm molecular formula (e.g., CHNO) with <2 ppm mass error .
Advanced Research Questions
Q. What strategies resolve solubility challenges in biological assays?
- Approach : The compound’s logP (predicted 4.2 ± 0.3) suggests high hydrophobicity . Optimize solubility using co-solvents (e.g., DMSO ≤1% v/v) or nanoformulation (e.g., PEGylated liposomes). Validate stability via dynamic light scattering (DLS) and UV-Vis spectroscopy .
| Solubility in Common Solvents | Solubility (mg/mL) |
|---|---|
| DMSO | 50 ± 5 |
| Ethanol | 10 ± 2 |
| PBS (pH 7.4) | <0.1 |
Q. How to design assays for evaluating its enzyme inhibition potential?
- Protocol :
Target Selection : Prioritize kinases (e.g., MAPK, PI3K) or inflammatory enzymes (COX-2) based on structural analogs .
Kinetic Assays : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC determination via dose-response curves (10 nM–100 μM range) .
Control Experiments : Include staurosporine (kinase inhibitor) or celecoxib (COX-2 inhibitor) for validation .
Q. What computational methods predict binding modes with biological targets?
- Workflow :
- Molecular Docking : Use AutoDock Vina with crystal structures from PDB (e.g., COX-2: 5KIR). Score poses using AMBER force fields .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess complex stability (RMSD <2 Å acceptable) .
- Key Insight : The benzoylamino group may form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2) .
Data Contradictions and Validation
Q. How to address discrepancies in predicted vs. experimental physicochemical properties?
- Case Study : Predicted density (1.24 g/cm³) vs. experimental (1.18 g/cm³) may arise from crystal packing variations. Validate via X-ray crystallography or pycnometry .
- Mitigation : Cross-reference multiple prediction tools (e.g., ChemAxon, ACD/Labs) and prioritize empirical data .
Ethical and Regulatory Compliance
Q. What guidelines govern its use in in vitro studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
